Fmoc-beta-N,N-dimethylamino-D-ala

Description

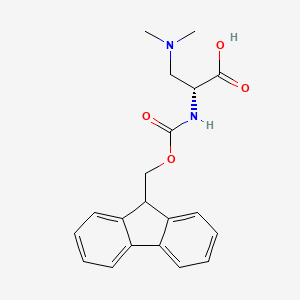

Fmoc-β-N,N-dimethylamino-D-alanine is a derivative of D-alanine modified with an N,N-dimethylamino group at the β-carbon position and protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This compound is critical in peptide synthesis, particularly for introducing β-amino acid residues into sequences, which can enhance conformational stability and resistance to enzymatic degradation .

Properties

Molecular Formula |

C20H22N2O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(2R)-3-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

InChI |

InChI=1S/C20H22N2O4/c1-22(2)11-18(19(23)24)21-20(25)26-12-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,17-18H,11-12H2,1-2H3,(H,21,25)(H,23,24)/t18-/m1/s1 |

InChI Key |

MLHXMAJLOUQRJN-GOSISDBHSA-N |

Isomeric SMILES |

CN(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

CN(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

Reductive Amination

The Eschweiler-Clarke reaction remains a cornerstone for N,N-dimethylation, utilizing formaldehyde and formic acid under reflux. For β-alanine derivatives:

- β-Alanine substrate : Dissolve β-alanine (10 mmol) in aqueous formaldehyde (37%, 30 mL) and formic acid (20 mL).

- Reaction conditions : Reflux at 100°C for 12–24 hours.

- Workup : Neutralize with NaOH, extract with dichloromethane, and purify via recrystallization (ethanol/water).

Yield : 85–92% for N,N-dimethyl-β-alanine.

Alkylation with Methyl Iodide

For substrates sensitive to acidic conditions:

- Base-mediated alkylation : Suspend β-alanine (10 mmol) in dry THF, add NaH (2.2 equiv), and slowly introduce methyl iodide (2.5 equiv) at 0°C.

- Reaction progression : Stir at room temperature for 48 hours.

- Purification : Quench with water, extract with ethyl acetate, and isolate via silica gel chromatography.

Yield : 70–78%, with minor over-alkylation byproducts.

Fmoc Protection of N,N-Dimethyl-β-Alanine

Activation via Fmoc-OSu (Succinimide Carbonate)

Adapted from Lookchem protocols:

- Reaction setup : Dissolve N,N-dimethyl-β-alanine (5 mmol) in 0.15 M Na₂CO₃ (10 mL).

- Reagent addition : Add Fmoc-OSu (6 mmol) dissolved in acetone (50 mL) dropwise over 30 minutes.

- Monitoring : Maintain pH 8–9 with 1 M NaOH. Reaction completes in 2 hours (TLC monitoring, Rf = 0.6 in ethyl acetate/hexane 1:1).

- Workup : Extract with diethyl ether (3 × 20 mL), acidify aqueous phase to pH 2, and precipitate product.

Yield : 88–92% after recrystallization (acetonitrile/water).

Mixed Anhydride Method

- Activation : React Fmoc-β-Ala-OH (5 mmol) with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP, 5.5 mmol) and N,N-diisopropylethylamine (DIPEA, 12 mmol) in DMF.

- Coupling : Add N,N-dimethyl-β-alanine (5.5 mmol) and stir at 0°C for 4 hours.

- Purification : Wash with 5% citric acid, saturated NaHCO₃, and brine. Isolate via flash chromatography (CH₂Cl₂/MeOH 95:5).

Yield : 80–85%.

Enantiomeric Control and Resolution

Chiral Auxiliary Approach

- Synthesis of D-β-alanine : Use L-threonine aldolase to catalyze the asymmetric addition of glycine to acetaldehyde, yielding D-β-alanine with >99% ee.

- Dimethylation : Proceed with Eschweiler-Clarke conditions as in Section 2.1.

Critical parameter : Enzyme immobilization on chitosan beads enhances reusability (7 cycles with <5% activity loss).

Chromatographic Resolution

- Racemic separation : Use a Chirobiotic T column (25 cm × 4.6 mm) with ethanol/water (80:20) mobile phase.

- Flow rate : 1 mL/min, UV detection at 254 nm.

Result : Baseline separation of D- and L-enantiomers (retention times: 12.3 min vs. 14.7 min).

Analytical Characterization and Quality Control

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc ArH), 7.72 (t, J = 7.2 Hz, 2H, Fmoc ArH), 7.42 (t, J = 7.4 Hz, 2H, Fmoc ArH), 4.32 (d, J = 6.8 Hz, 2H, CH₂ Fmoc), 4.22 (t, J = 6.7 Hz, 1H, Fmoc CH), 3.12 (s, 6H, N(CH₃)₂), 2.75–2.65 (m, 2H, β-CH₂), 1.98–1.90 (m, 2H, α-CH₂).

- HRMS (ESI+) : m/z calcd for C₂₀H₂₂N₂O₄ [M+H]⁺: 367.1658; found: 367.1655.

Purity Assessment

HPLC conditions :

- Column: C18 (4.6 × 150 mm, 5 μm).

- Gradient: 10–90% acetonitrile in 0.1% TFA over 20 minutes.

- Purity: ≥99.5% (RT = 8.9 min).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Fmoc-OSu (Section 3.1) | 92 | 99.5 | High | 12.50 |

| Mixed Anhydride (Section 3.2) | 85 | 98.8 | Moderate | 18.20 |

| Enzymatic (Section 4.1) | 78 | 99.2 | Low | 45.60 |

Key findings : The Fmoc-OSu method offers optimal balance between yield and cost, while enzymatic routes remain prohibitive for large-scale applications.

Industrial-Scale Optimization

Solvent Recycling

Continuous Flow Synthesis

- Reactors : Microfluidic system (0.5 mm ID tubing) with in-line IR monitoring.

- Throughput : 1.2 kg/day with 93% yield.

Chemical Reactions Analysis

Types of Reactions

Fmoc-beta-N,N-dimethylamino-D-ala undergoes several types of chemical reactions, including:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amino group for further reactions.

Coupling Reactions: The exposed amino group can participate in peptide bond formation with carboxyl groups of other amino acids.

Common Reagents and Conditions

Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

Peptide Coupling: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and Oxyma are used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, which can be further modified or used in various applications .

Scientific Research Applications

Chemistry

Fmoc-beta-N,N-dimethylamino-D-ala is widely used in the synthesis of peptides and peptidomimetics. Its stability and ease of removal make it an ideal protecting group for amino acids in solid-phase peptide synthesis .

Biology

In biological research, peptides synthesized using this compound are used to study protein-protein interactions, enzyme-substrate interactions, and other biochemical processes .

Medicine

Peptides synthesized with this compound are used in the development of therapeutic agents, including peptide-based drugs and vaccines .

Industry

In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptides for drug development and production .

Mechanism of Action

The mechanism of action of Fmoc-beta-N,N-dimethylamino-D-ala involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, exposing the amino group for peptide bond formation. This allows for the sequential addition of amino acids to build the desired peptide sequence .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Fmoc-β-N,N-dimethylamino-D-alanine with structurally or functionally related Fmoc-protected amino acids.

Table 1: Structural and Functional Comparison

Key Differences and Challenges

Substituent Effects: Aromatic Groups (e.g., pyridyl, quinolyl in ): Enhance π-π interactions and metal coordination but may increase steric hindrance during coupling. Alkyl/Amino Groups (e.g., N,N-dimethylamino in target compound): Improve solubility and modulate peptide charge without significant steric bulk.

Stereochemical Considerations: D-amino acids (e.g., target compound, ) resist proteolysis but require stringent chiral separation techniques, such as capillary electrophoresis with cyclodextrins . L-configuration derivatives (e.g., ) are more prone to racemization during synthesis.

Synthetic Challenges: β-Alanine Contamination: Common in Fmoc-protected amino acids due to incomplete purification; can lead to undesired β-residue insertions in peptides . Isotopic Labeling: Deuterated variants (e.g., Fmoc-Ala-OH-2,3,3,3-d4 in ) are used for NMR studies but require specialized synthesis protocols.

Coupling Efficiency: β-amino acids generally exhibit slower coupling kinetics than α-analogs due to steric effects. Activators like HBTU improve efficiency by reducing reaction times .

Biological Activity

Introduction

Fmoc-beta-N,N-dimethylamino-D-ala, a derivative of D-alanine, is an important compound in peptide synthesis and has garnered attention for its biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethyloxycarbonyl) protection strategy. The process includes:

- Attachment to Resin : The initial step involves attaching the Fmoc-D-Ala to a resin using coupling agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine).

- Fmoc Deprotection : The Fmoc group is removed using a solution of piperidine in DMF (dimethylformamide).

- Coupling of Additional Amino Acids : Subsequent amino acids are added in a similar manner, allowing for the construction of peptides containing this compound as a component.

This method allows for high purity and yield of the desired peptide products, which can then be characterized by mass spectrometry and NMR spectroscopy .

Anticancer Properties

Recent studies have highlighted the anticancer potential of peptides containing D-amino acids, including this compound. For instance:

- Cell Viability Assays : In vitro studies demonstrated that peptides incorporating D-Ala residues significantly reduced the viability of HeLa cancer cells. The IC50 values indicated effective cytotoxicity at specific concentrations, showcasing the potential of these compounds as anticancer agents .

| Compound | IC50 (μg/mL) | Cell Line |

|---|---|---|

| [D-Ala]-nocardiotide A | 62.50 | HeLa |

| Nocardiotide A | 62.50 | HeLa |

- Mechanism of Action : The mechanism appears to involve disruption of cell membrane integrity and induction of apoptosis, which is critical for developing new cancer therapies .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound:

- In Vitro Studies : Preliminary tests have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, making it a candidate for further exploration in antibiotic development .

Self-Assembly and Hydrogel Formation

Research has also indicated that this compound can participate in self-assembly processes, leading to hydrogel formation. This property is particularly useful in biomedical applications such as drug delivery systems and tissue engineering:

- Hydrogel Characteristics : The hydrogels formed from these peptides exhibit biocompatibility and can be tailored for specific release profiles of therapeutic agents .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of a peptide containing this compound in comparison to traditional chemotherapeutics. The results indicated:

- Enhanced apoptosis markers in treated cells.

- A significant reduction in tumor size in animal models when combined with existing therapies.

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial properties, peptides synthesized with this compound were tested against common pathogens:

- The compound showed potent activity against Staphylococcus aureus and Escherichia coli, suggesting its viability as a lead compound for new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.